

Functional comparison of Acryloyl-CoA-dependent pathways in different species.

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Compound of Interest

Compound Name: Acryloyl-CoA

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A Comparative Guide to Acryloyl-CoA-Dependent Pathways Across Species

For Researchers, Scientists, and Drug Development Professionals

Acryloyl-CoA is a key intermediate in several metabolic pathways across different domains of life. Understanding the functional nuances of the enzymes involved in its metabolism is crucial for applications ranging from metabolic engineering to drug development. This guide provides a comparative analysis of **Acryloyl-CoA**-dependent pathways in various species, with a focus on the enzymatic machinery, kinetic performance, and experimental methodologies.

Overview of Acryloyl-CoA-Dependent Pathways

Acryloyl-CoA is primarily involved in carbon fixation and fermentation pathways. Two prominent pathways are the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle in Archaea and the 3-hydroxypropionate (3-HP) bi-cycle in Bacteria. Additionally, some anaerobic bacteria utilize an **Acryloyl-CoA**-dependent pathway for fermentation.

The core reactions leading to and from **Acryloyl-CoA** in these pathways involve three key enzymes:

- 3-Hydroxypropionyl-CoA Synthetase (HPCS): Activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA.

- 3-Hydroxypropionyl-CoA Dehydratase (HPCD): Dehydrates 3-hydroxypropionyl-CoA to **acryloyl-CoA**.
- **Acryloyl-CoA** Reductase (ACR): Reduces **acryloyl-CoA** to propionyl-CoA.

A significant distinction among these pathways lies in the coenzyme specificity of **Acryloyl-CoA** Reductase, which can be either NADPH-dependent or NADH-dependent, reflecting the different metabolic contexts of the host organisms.

Comparative Enzyme Kinetics

The efficiency and substrate affinity of the core enzymes in **Acryloyl-CoA**-dependent pathways vary across species. The following tables summarize the available quantitative data for these enzymes.

Table 1: Kinetic Parameters of 3-Hydroxypropionyl-CoA Synthetase

Species	Substrate	K _m (μM)	V _{max} (μmol min ⁻¹ mg ⁻¹)	Reference
Metallosphaera sedula	3-Hydroxypropionate	180	18	[1][2]

Table 2: Kinetic Parameters of 3-Hydroxypropionyl-CoA Dehydratase

Species	Substrate	K _m (μM)	V _{max} (μmol min ⁻¹ mg ⁻¹)	Reference
Metallosphaera sedula	3-Hydroxypropionyl-CoA	109	1.18	[3]
Metallosphaera sedula	Crotonyl-CoA	23	15.7	[3]

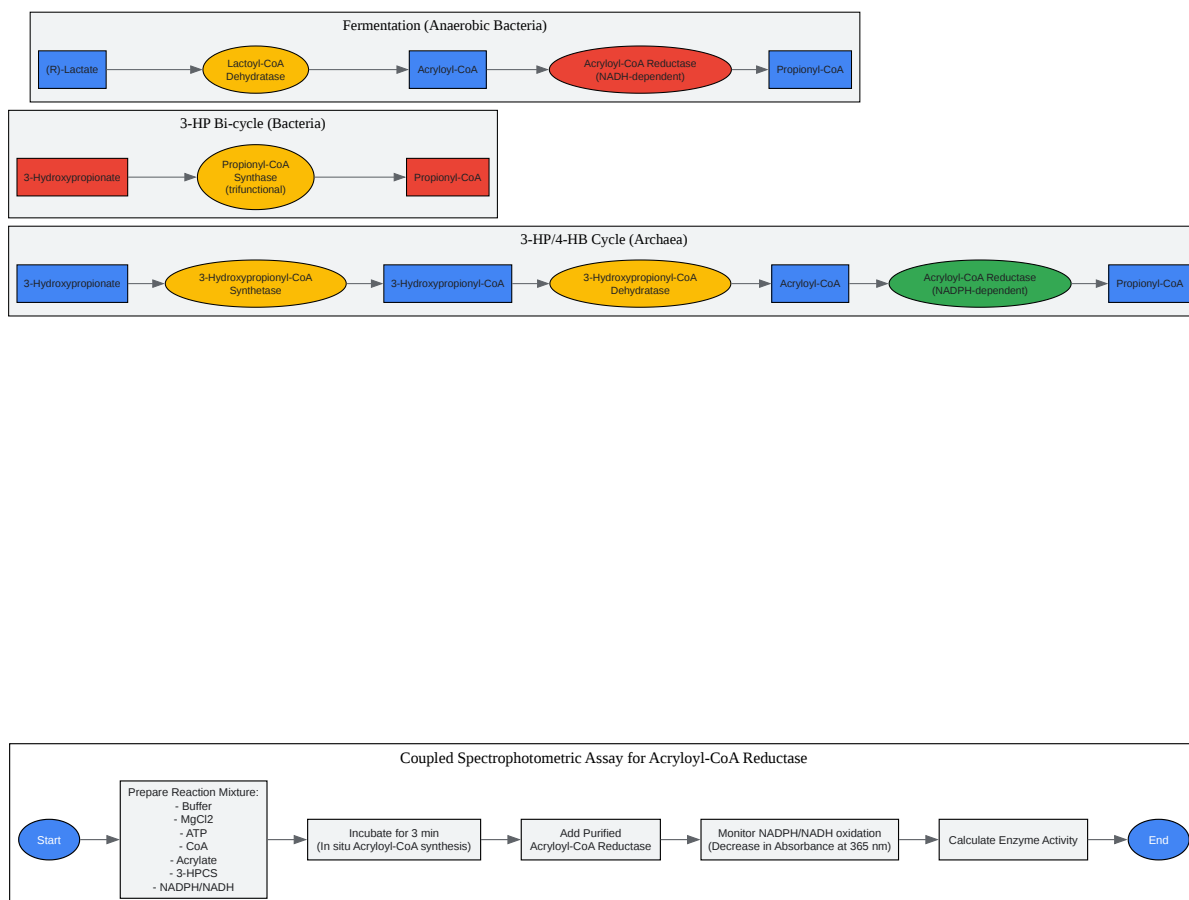
Note: The enzyme from M. sedula exhibits promiscuous activity with crotonyl-CoA.

Table 3: Kinetic Parameters of **Acryloyl-CoA** Reductase

Species	Type	Substrate	Km (μM)	kcat (s ⁻¹) / Turnover Number (s ⁻¹)	Coenzyme	Km (μM)	Reference
Rhodobacter sphaeroides	NADPH-dependent	Acryloyl-CoA	<3	45 - 80	NADPH	18 - 33	[4] [5]
Ruegeria pomeroyi	NADPH-dependent	Acryloyl-CoA	<3	45 - 80	NADPH	18 - 33	[4]
Escherichia coli (YhdH)	NADPH-dependent	Acryloyl-CoA	<3	45 - 80	NADPH	18 - 33	[4]
Clostridium propionicum	NADH-dependent	Acryloyl-CoA	2 \pm 1	4.5	NADH	-	[6]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental setups is essential for a clear understanding of the underlying processes.



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